3-Thianaphthenoyltrifluoroacetone
Overview
Description
3-Thianaphthenoyltrifluoroacetone is a chemical compound known for its utility in analytical chemistry, particularly in the solvent extraction of metals such as zirconium and hafnium . It is a derivative of thianaphthene, characterized by the presence of a trifluoroacetone group, which enhances its reactivity and selectivity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thianaphthenoyltrifluoroacetone typically involves the reaction of thianaphthene with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to optimize the production efficiency and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Thianaphthenoyltrifluoroacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thianaphthene derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoroacetone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thianaphthene derivatives .
Scientific Research Applications
3-Thianaphthenoyltrifluoroacetone has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the solvent extraction and spectrophotometric determination of metals such as zirconium, hafnium, iron, and cerium.
Biology and Medicine: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is employed in the purification and separation of metals in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Thianaphthenoyltrifluoroacetone involves its ability to form stable complexes with metal ions. The trifluoroacetone group enhances its chelating properties, allowing it to effectively bind to metal ions and facilitate their extraction and analysis . The molecular targets include metal ions such as zirconium and hafnium, and the pathways involved are primarily related to metal-ligand complexation .
Comparison with Similar Compounds
2-Thenoyltrifluoroacetone: Similar in structure but differs in the position of the trifluoroacetone group.
1-Thenoyltrifluoroacetone: Another isomer with different reactivity and selectivity profiles.
Uniqueness: 3-Thianaphthenoyltrifluoroacetone is unique due to its higher efficiency in metal extraction processes, requiring shorter extraction times and providing higher yields compared to its analogs .
Properties
IUPAC Name |
1-(1-benzothiophen-3-yl)-4,4,4-trifluorobutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2S/c13-12(14,15)11(17)5-9(16)8-6-18-10-4-2-1-3-7(8)10/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWFGKBSGANQQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192442 | |
Record name | 3-Thianaphthenoyltrifluoroacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392-29-0 | |
Record name | 3-Thianaphthenoyltrifluoroacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC80396 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Thianaphthenoyltrifluoroacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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